![molecular formula C19H14ClFN4O B2842998 5-[(2-Chloro-6-fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895014-64-9](/img/structure/B2842998.png)
5-[(2-Chloro-6-fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-[(2-Chloro-6-fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been found to exhibit significant biological activity, particularly as inhibitors of CDK2, a protein kinase that is a potential target for cancer treatment .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves the design and creation of new small molecules . The process includes the development of thioglycoside derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold . The synthesis process is complex and requires careful planning and execution to ensure the desired product is obtained .Applications De Recherche Scientifique
Adenosine Kinase Inhibition
This compound is part of a broader class of pyrazolo[3,4-d]pyrimidine derivatives investigated for their ability to inhibit adenosine kinase, an enzyme involved in cellular energy transfer and signal transduction. The inhibition of adenosine kinase has implications for anti-inflammatory activity, as demonstrated in a study where derivatives were evaluated for their effectiveness in vitro and in vivo in a rat pleurisy inflammation model, showing potential therapeutic applications in inflammation control (Cottam et al., 1993).
Medicinal Chemistry and Drug Discovery
Research has also explored the synthesis of novel pyrazole derivatives, including those related to the pyrazolo[3,4-d]pyrimidine ring system, for their medicinal applications. These studies focus on designing compounds with significant biological properties, such as antioxidant, anti-breast cancer, and anti-inflammatory effects. Specifically, modifications to the pyrazolo[3,4-d]pyrimidine scaffold have led to the identification of compounds with promising COX-2 inhibition properties, highlighting the role of these derivatives in developing future anti-inflammatory drugs (Thangarasu et al., 2019).
Anticancer and Anti-5-lipoxygenase Agents
A novel series of pyrazolo[3,4-d]pyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. The study demonstrated that certain derivatives exhibit significant cytotoxicity against HCT-116 and MCF-7 cancer cell lines, as well as inhibitory effects on 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes from arachidonic acid. These findings suggest the potential utility of these compounds in cancer treatment and inflammation-related disorders (Rahmouni et al., 2016).
Herbicidal Activity
Moreover, derivatives of pyrazolo[3,4-d]pyrimidine-4-one have been synthesized and assessed for their herbicidal activity. Preliminary bioassays indicate that certain compounds exhibit good inhibition activities against the roots of Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) at specific dosages. This suggests a potential application of these compounds in agricultural settings as herbicides, contributing to weed control strategies (Luo et al., 2017).
Propriétés
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN4O/c1-12-5-2-3-8-17(12)25-18-13(9-23-25)19(26)24(11-22-18)10-14-15(20)6-4-7-16(14)21/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEGJFVAJKWCNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Chloro-6-fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2842915.png)
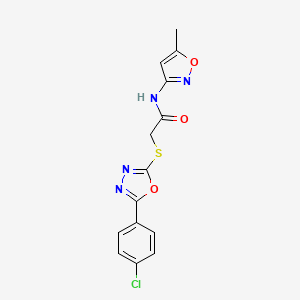
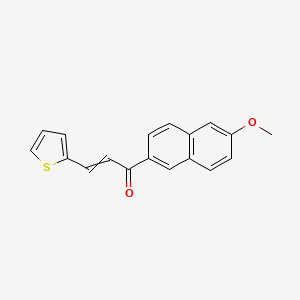
![N-(3-methylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2842918.png)
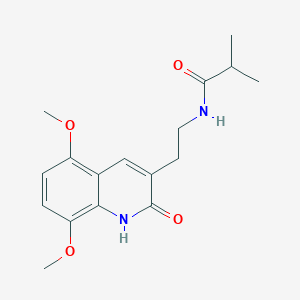
![tert-Butyl N-[1-(pyrimidin-2-yl)azetidin-3-yl]carbamate](/img/structure/B2842921.png)
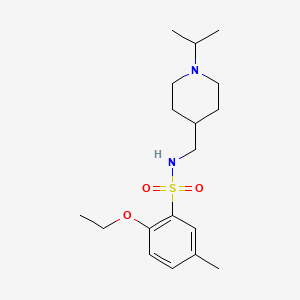
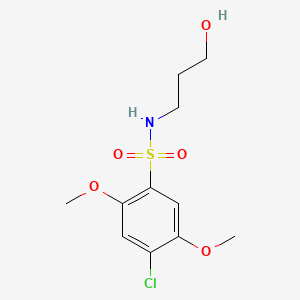
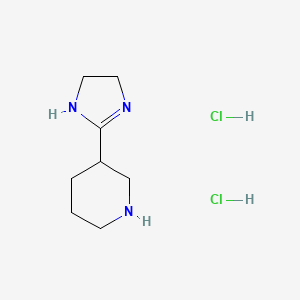
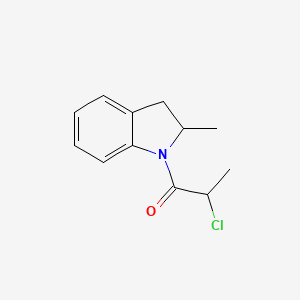
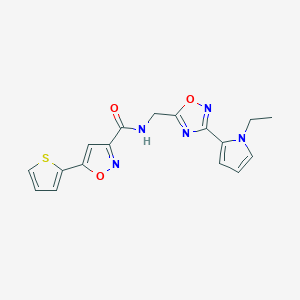
![Ethyl 4-[6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoyl]piperazine-1-carboxylate](/img/structure/B2842936.png)
![N-(4-amino-2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide](/img/structure/B2842937.png)
![(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(5-methyl-1-phenylpyrazol-4-yl)methylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione](/img/structure/B2842938.png)